molecular formula C15H18N2O B13823933 N-isoquinolin-1-yl-3,3-dimethylbutanamide CAS No. 40339-94-4

N-isoquinolin-1-yl-3,3-dimethylbutanamide

Cat. No.: B13823933
CAS No.: 40339-94-4
M. Wt: 242.32 g/mol
InChI Key: GFCLWMDENFGZNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isoquinolin-1-yl-3,3-dimethylbutanamide typically involves the reaction of isoquinoline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-1-yl-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isoquinolin-1-yl-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isoquinolin-1-yl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of voltage-gated potassium channels, particularly KCNQ2/3 (Kv7.2/Kv7.3). This modulation leads to the opening of these channels, resulting in an increased flow of potassium ions out of neurons. The hyperpolarization of neurons reduces their excitability, which is beneficial in conditions like epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isoquinolin-1-yl-3,3-dimethylbutanamide is unique due to its specific interaction with voltage-gated potassium channels, which distinguishes it from other isoquinoline derivatives. This unique mechanism of action makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

CAS No.

40339-94-4

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-isoquinolin-1-yl-3,3-dimethylbutanamide

InChI

InChI=1S/C15H18N2O/c1-15(2,3)10-13(18)17-14-12-7-5-4-6-11(12)8-9-16-14/h4-9H,10H2,1-3H3,(H,16,17,18)

InChI Key

GFCLWMDENFGZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NC=CC2=CC=CC=C21

Origin of Product

United States

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